molecular formula C4H2F8O B14281750 2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- CAS No. 138355-55-2

2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro-

Katalognummer: B14281750
CAS-Nummer: 138355-55-2
Molekulargewicht: 218.04 g/mol
InChI-Schlüssel: HMSXMIXDVQTAOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- is a fluorinated alcohol compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- typically involves the reaction of a suitable precursor with fluorinating agents. One common method is the use of Grignard reagents, where a fluorinated alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with a carbonyl compound to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the precursor compounds are subjected to fluorine gas or other fluorinating agents under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- involves its interaction with molecular targets through hydrogen bonding and dipole-dipole interactions. The presence of fluorine atoms enhances its ability to interact with various biological molecules, potentially affecting enzyme activity and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Propanol, 2-(difluoromethyl)-1,1,1,3,3,3-hexafluoro- is unique due to its combination of a hydroxyl group and multiple fluorine atoms, which confer distinct chemical reactivity and physical properties. This makes it valuable for specific applications where both hydrophilicity and fluorophilicity are desired .

Eigenschaften

CAS-Nummer

138355-55-2

Molekularformel

C4H2F8O

Molekulargewicht

218.04 g/mol

IUPAC-Name

2-(difluoromethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C4H2F8O/c5-1(6)2(13,3(7,8)9)4(10,11)12/h1,13H

InChI-Schlüssel

HMSXMIXDVQTAOA-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(F)(F)F)(C(F)(F)F)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.